molecular formula C10H28N6O8 B1590850 Tetraammonium ethylenediaminetetraacetate CAS No. 22473-78-5

Tetraammonium ethylenediaminetetraacetate

Cat. No. B1590850
CAS RN: 22473-78-5
M. Wt: 360.37 g/mol
InChI Key: LESFYQKBUCDEQP-UHFFFAOYSA-N
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Description

Tetraammonium ethylenediaminetetraacetate, also known as (NH4)4EDTA, is an aqueous solution of the tetraammonium salt of ethylenediaminetetraacetic acid . It is used to remove calcium and other types of scale from boilers, evaporators, heat exchangers, filter cloths, and glass-lined kettles, and also to prevent scale formation .


Molecular Structure Analysis

The molecular formula of Tetraammonium ethylenediaminetetraacetate is C10H28N6O8 . The molecular weight is 360.36472 .


Physical And Chemical Properties Analysis

Tetraammonium ethylenediaminetetraacetate is a light, straw-colored liquid . It has a specific gravity of 1.17 at 25/25°C, a bulk density of 1170 kg/m3 or 9.8 lb/U.S. gal, and a pH of 9.0-9.5 (1 wt% solution) . It has a freezing point of -21°C/-6°F . It is completely miscible in water .

Scientific Research Applications

Analytical Chemistry and Complexation Studies

Tetraammonium ethylenediaminetetraacetate (EDTA) finds extensive application in analytical chemistry. An experiment designed for the instrumental analysis laboratory showcases how the quantity of EDTA in commercial collection tubes can be determined through coulometric titration with spectrophotometric endpoint detection. This process employs electrolytically generated Cu2+ and allows students to gain practical experience with instrumental methods, highlighting EDTA's role in complexation chemistry (Williams et al., 2011).

Environmental Applications

EDTA is notably used in environmental applications, particularly in the treatment and remediation of wastewater. The substance’s ability to complex metal ions makes it a key component in managing industrial effluents. A study on removing Tetrasodium EDTA from aqueous solutions using a nanofiltration process emphasizes its environmental significance. The research demonstrated that the rejection of Na4EDTA from the solutions is concentration-dependent, highlighting the need for tailored approaches to wastewater treatment (Suárez et al., 2013).

Soil Remediation

EDTA's role extends to soil remediation, where it is used for extracting trace metals from contaminated soils. A study investigated the recycling of EDTA in this context, finding that Na2S combined with Ca(OH)2 could effectively precipitate trace metals, allowing for the recycling of EDTA. This research underscores the potential of EDTA in enhancing the sustainability of soil remediation efforts (Zeng et al., 2005).

Medical and Biological Research

In medical and biological research, EDTA is known for its chelating properties. It is widely used to dissolve lime scale and in dentine treatment in endodontics. The chelating action of EDTA with calcium ions forms soluble calcium chelates, beneficial in various medical and dental procedures (Mohammadi et al., 2013).

properties

IUPAC Name

tetraazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.4H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESFYQKBUCDEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027820
Record name Tetraammonium ethylenediaminetetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetraammonium ethylenediaminetetraacetate

CAS RN

22473-78-5
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraammonium ethylenediaminetetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraammonium ethylenediaminetetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FH Spedding - 1958 - core.ac.uk
… The chelating agent which appears most favorable is tetraammonium ethylenediaminetetraacetate. 2. Mechanisms for Extraction of Rare Earth Nitrates with Tributyl …
Number of citations: 2 core.ac.uk
DL Stricklin - 1999 - search.proquest.com
The objective of this research was to develop methods using radiochemical and analytical techniques to characterize lead complexes of meso-and rac-DMSA which would enable lead …
Number of citations: 0 search.proquest.com
A Staff, F Spedding - 1959
Number of citations: 2

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